n-Dodecyl thiocyanate
Overview
Description
n-Dodecyl thiocyanate is an organic compound with the chemical formula C13H25NS . It is a colorless liquid that is substantially insoluble in water but soluble in organic solvents such as ethyl alcohol and hydrocarbons. This compound is known for its faint but pleasant odor when highly purified. This compound is notable for its toxicity in very low concentrations towards lower forms of life, such as fungi and insects, making it useful as a parasiticide .
Scientific Research Applications
n-Dodecyl thiocyanate has several scientific research applications across various fields:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: Employed in studies involving the toxicity of thiocyanates towards microorganisms.
Medicine: Investigated for its potential antibacterial, antiparasitic, and anticancer activities.
Industry: Utilized as a parasiticide in agriculture and as a reagent in organic synthesis.
Safety and Hazards
Future Directions
Thiocyanates have broad application prospects . They are important synthetic intermediates to access valuable sulfur-containing compounds . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Dodecyl thiocyanate can be synthesized by reacting a lauryl ester of an inorganic acid with a salt of thiocyanic acid. A common method involves converting lauryl alcohol to lauryl chloride by passing hydrogen chloride through the alcohol containing 10% zinc chloride at 120-130°C under atmospheric pressure. The resulting lauryl chloride is then reacted with a 10% excess of sodium thiocyanate in ethyl alcohol at 125°C for 8 hours in a closed vessel. The reaction mixture is filtered to remove sodium chloride, and the alcohol is recovered by distillation, leaving lauryl thiocyanate .
Industrial Production Methods: Industrial production of lauryl thiocyanate follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The process involves careful control of reaction conditions and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: n-Dodecyl thiocyanate undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and free radical reactions. These reactions can introduce the thiocyanate group into different parent molecules, forming SCN-containing small organic molecules .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium thiocyanate in ethyl alcohol.
Electrophilic Addition: Thiocyanogen or other electrophilic thiocyanating agents.
Free Radical Reactions: Photochemical or electrochemical methods to generate SCN radicals.
Major Products: The major products formed from these reactions include various thiocyanate derivatives, which are valuable intermediates in the synthesis of sulfur-containing compounds .
Mechanism of Action
The mechanism of action of lauryl thiocyanate involves the introduction of the thiocyanate group into target molecules. This process can disrupt the normal function of proteins and enzymes in microorganisms, leading to their death. The compound’s molecular targets include thiol-containing proteins and enzymes, which are essential for the survival of these organisms .
Comparison with Similar Compounds
n-Dodecyl thiocyanate can be compared with other thiocyanate compounds such as:
- Ammonium thiocyanate
- Potassium thiocyanate
- Sodium thiocyanate
- Copper(I) thiocyanate
Uniqueness: this compound is unique due to its long alkyl chain, which imparts specific solubility properties and biological activity. Unlike simpler thiocyanates, lauryl thiocyanate is more effective as a parasiticide and has broader applications in organic synthesis .
Properties
IUPAC Name |
dodecyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZZMYXTNUJGMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042089 | |
Record name | Lauryl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765-15-1 | |
Record name | Thiocyanic acid, dodecyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryl thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauryl thiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lauryl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 765-15-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL THIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/202K2UN34E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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